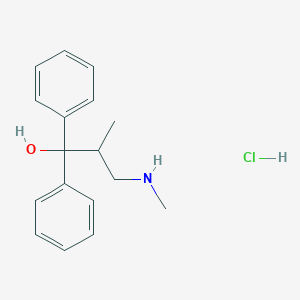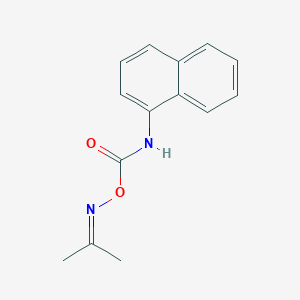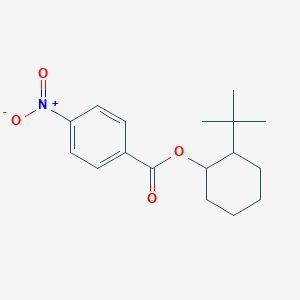
1,3-Bis(trimethylsilyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trimethylsilyl)-2-fluorobenzene is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and one fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trimethylsilyl)-2-fluorobenzene typically involves the reaction of 1,3-dibromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,3-Dibromo-2-fluorobenzene+2(Trimethylsilyl chloride)→this compound+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
化学反应分析
Types of Reactions
1,3-Bis(trimethylsilyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the fluorine atom or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include hydroxylated or carboxylated benzene derivatives.
Reduction Reactions: Products can include partially or fully reduced benzene rings.
科学研究应用
1,3-Bis(trimethylsilyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and fluorinated aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of 1,3-Bis(trimethylsilyl)-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the trimethylsilyl groups and the electron-withdrawing effect of the fluorine atom. This unique electronic environment facilitates various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1,3-Bis(trimethylsilyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Difluorobenzene: Lacks the trimethylsilyl groups, leading to different electronic properties and reactivity.
1,3-Bis(trimethylsilyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(trimethylsilyl)-2-fluorobenzene is unique due to the combined presence of both trimethylsilyl groups and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
75186-43-5 |
|---|---|
分子式 |
C12H21FSi2 |
分子量 |
240.46 g/mol |
IUPAC 名称 |
(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
InChI 键 |
HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


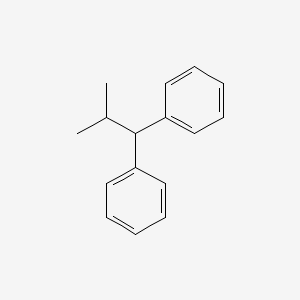
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)


![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)
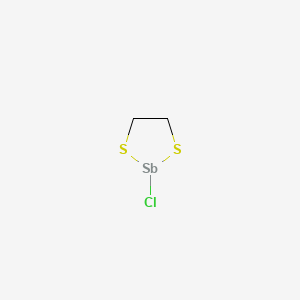
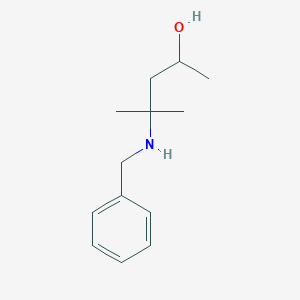
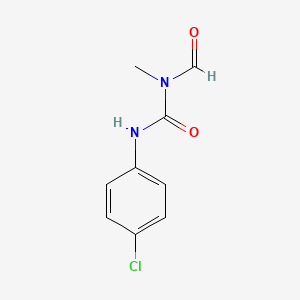
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
